Differentiation from N-(2-Ethoxyphenyl) Regioisomer: N-Substituent Electronic and Steric Effects on FAAH/MAGL Pharmacophore Engagement
The target compound bears a 4-methoxybenzyl N-substituent (Hammett σp = −0.27; Taft Es = −0.33), whereas the closest commercially cataloged regioisomer, N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide (CAS 1396844-67-9), carries an ortho-ethoxyphenyl group . In the FAAH/MAGL inhibitor series described by Korhonen et al. (2014), N-benzyl carboxamides consistently produced different inhibition profiles compared to N-phenyl carboxamides: representative N-benzyl piperidine-1-carboxamides exhibited MAGL IC50 values in the 0.3–5 μM range, whereas N-phenyl analogs showed FAAH IC50 values of 0.005–0.7 μM [1]. The 4-methoxy substitution adds a hydrogen-bond acceptor (OCH3) that is absent in the phenethyl analog and positioned para (vs. ortho for ethoxy), which alters the dihedral angle between the aromatic ring and the urea plane—a critical determinant of FAAH vs. MAGL selectivity [1].
| Evidence Dimension | N-substituent electronic (Hammett σp) and steric (Taft Es) parameters; predicted FAAH vs. MAGL selectivity |
|---|---|
| Target Compound Data | 4-OCH3-benzyl: σp = −0.27; Es = −0.33 (benzyl CH2 contribution); predicted selectivity yet to be determined experimentally |
| Comparator Or Baseline | N-(2-ethoxyphenyl) analog: σo = −0.27; N-benzyl carboxamide class: MAGL IC50 ~0.3–5 μM; N-phenyl carboxamide class: FAAH IC50 ~0.005–0.7 μM [1] |
| Quantified Difference | Qualitative difference in FAAH vs. MAGL selectivity determined by N-aryl vs. N-benzyl topology; quantitative shift typically 10- to 1000-fold between classes |
| Conditions | Recombinant human FAAH and MAGL enzyme inhibition assays; Korhonen et al. 2014 SAR series [1] |
Why This Matters
The N-benzyl topology (vs. N-phenyl) predicts a distinct FAAH/MAGL selectivity profile, which directly impacts the choice of this compound over N-aryl regioisomers for endocannabinoid pathway target engagement studies.
- [1] Korhonen J, et al. Piperazine and piperidine carboxamides and carbamates as inhibitors of FAAH and MAGL. Bioorg Med Chem. 2014;22(23):6694-6705. PMID: 25282655. View Source
